molecular formula C11H21NO3 B3056170 Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester CAS No. 69472-61-3

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester

Cat. No.: B3056170
CAS No.: 69472-61-3
M. Wt: 215.29 g/mol
InChI Key: UEJVXJPPYYDENA-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an acetyl group, and a dimethylamino group attached to a pentanoic acid backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another synthetic route involves the acetylation of 5-(dimethylamino)pentanoic acid with acetic anhydride. This reaction is usually performed in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The presence of the dimethylamino group enhances its ability to interact with biological molecules, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

ethyl 2-acetyl-5-(dimethylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJVXJPPYYDENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445046
Record name Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69472-61-3
Record name Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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